molecular formula C6H6O3 B134687 Maltol CAS No. 118-71-8

Maltol

Cat. No. B134687
CAS RN: 118-71-8
M. Wt: 126.11 g/mol
InChI Key: XPCTZQVDEJYUGT-UHFFFAOYSA-N
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Description

Maltol is a naturally occurring organic compound that is often used as a flavor enhancer due to its sweet aroma reminiscent of caramel. It is a Maillard reaction product, which means it is formed during the heating process of certain foods, particularly when amino acids and sugars react under high temperatures. Maltol has been identified in various sources, including ginseng and the leaves of Abies pindrow, and is known for its potential health benefits and applications in food chemistry .

Synthesis Analysis

Maltol formation has been studied in the context of the Maillard reaction, where it is considered an indicator compound for specific enolization reactions in solutions of reducing sugars. It has been detected in the decomposition mixtures of reducing disaccharides and monosaccharide solutions containing amino acids, but not in solutions of monosaccharides alone . This suggests that maltol's formation is influenced by the presence of amino acids and the type of sugar involved in the reaction.

Molecular Structure Analysis

The molecular structure of maltol has been elucidated through various spectroscopic methods. It has been isolated and its crystal structure determined using X-ray diffraction, revealing that maltol is a neutral, heterocyclic compound with the molecular formula C6H6O3 . Additionally, spectroscopic properties such as FTIR, FT-Raman, and NMR have been used to analyze the conformational and electronic aspects of maltol, providing insights into its molecular geometry and electronic transitions .

Chemical Reactions Analysis

Maltol has been shown to interact with various biomolecules and enzymes. For instance, it can inhibit the oxidation of catecholamines by tyrosinase, affecting the rate at which these compounds are converted to melanins . Furthermore, maltol's interaction with bovine serum albumin (BSA) has been studied, indicating that hydrophobic interactions play a significant role in the formation of a maltol-BSA complex .

Physical and Chemical Properties Analysis

The physical and chemical properties of maltol have been extensively studied. Its antioxidant properties are well-documented, with research showing that maltol can inhibit oxidative stress in animal models, including those for brain aging and hepatotoxicity . Maltol's hepatoprotective effects are particularly notable, as it has been found to mitigate liver injury by modulating oxidative indices and inflammatory factors through various signaling pathways, such as NF-κB and PI3K/Akt . Additionally, the compound's interaction with metal ions and its potential applications in non-linear optics due to its hyperpolarizability have been explored .

Scientific Research Applications

Antioxidant and Hepatoprotective Properties

  • Maltol, a food-flavoring agent, has been shown to possess significant antioxidant and hepatoprotective effects. In studies, maltol was found to alleviate acute alcohol-induced oxidative damage in mice, suggesting its potential as a protective agent against liver oxidative injury (Han et al., 2015).
  • Another study demonstrated maltol's effectiveness in reducing oxidative stress levels and improving anti-oxidative enzyme activities in a D-galactose-induced brain aging model in mice. This indicates its potential use in mitigating brain aging and related neurological deficits (Sha et al., 2019).

Antimicrobial Activity

  • Maltol has shown promising results in antimicrobial applications. It exhibits synergistic effects with certain cationic surfactants against a variety of microorganisms, suggesting its potential use in broad-spectrum antimicrobial solutions, especially in personal care and cosmetic applications (Ziklo et al., 2021).

Anti-inflammatory and Anti-apoptotic Effects

  • Research has highlighted maltol's anti-inflammatory and anti-apoptotic properties. For example, it has shown efficacy in mitigating acetaminophen-induced hepatotoxicity, partly through anti-inflammatory actions via the NF-κB and PI3K/Akt signaling pathways (Wang et al., 2019).
  • Maltol has been found to alleviate liver injury caused by carbon tetrachloride in mice, demonstrating its potential as an effective hepatoprotective agent (Liu et al., 2018).

Neuroprotective and Anti-aging Effects

  • The neuroprotective effects of maltol have been observed in various studies. For instance, maltol attenuated diabetic peripheral neuropathy in a rat model, suggesting its potential as a treatment for such conditions (Guo et al., 2018).
  • Maltol has also been shown to inhibit NLRP3 and non-canonical inflammasome activation, highlighting its potential as an anti-inflammatory agent (Ahn et al., 2022).

Anticancer Properties

  • Maltol demonstrated anti-tumor efficacy in a mouse model of liver cancer, enhancing serum cytokines and inducing apoptosis in tumor tissues. This indicates its potential use in cancer therapy (Li et al., 2015).

Applications in Food and Beverage Industry

  • Maltol has been incorporated into acetylated cassava starch films for use in packaging, especially for bakery products. Its antimicrobial properties help extend the shelf life of food items (Promhuad et al., 2022).
  • In the brewing industry, maltol is used to enhance the flavor and improve the taste of dark and fruit beers (Wu Chun-mei, 2001).

properties

IUPAC Name

3-hydroxy-2-methylpyran-4-one
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InChI

InChI=1S/C6H6O3/c1-4-6(8)5(7)2-3-9-4/h2-3,8H,1H3
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InChI Key

XPCTZQVDEJYUGT-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C(=O)C=CO1)O
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Molecular Formula

C6H6O3
Record name MALTOL
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DSSTOX Substance ID

DTXSID0025523
Record name Maltol
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Molecular Weight

126.11 g/mol
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Physical Description

Maltol is a white crystalline powder with a fragrant caramel-butterscotch odor. pH (5% aqueous solution) 5.3. (NTP, 1992), Dry Powder; Liquid, Solid with a fragrant odor like caramel; [Merck Index] White powder; [Alfa Aesar MSDS], Solid, White crystalline powder; Caramel-butterscotch aroma
Record name MALTOL
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Record name 4H-Pyran-4-one, 3-hydroxy-2-methyl-
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Boiling Point

199 °F at 760 mmHg (Sublimes) (NTP, 1992), Sublimes at 93 °C
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Solubility

1 to 10 mg/mL at 72 °F (NTP, 1992), In water, 10900 mg/L at 15 °C, One gram dissolves in 82 mL water, 80 mL glycerin, 21 mL alcohol, 28 mL propylene glycol; Freely soluble in hot water, chloroform; sparingly soluble in benzene, ether, petroleum ether; soluble in alkali hydroxides giving yellow solutions, 10.9 mg/mL at 15 °C, Sparingly soluble in water, soluble in propylene glycol, Soluble (in ethanol)
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Vapor Pressure

0.000507 [mmHg], 3.26X10-4 mm Hg at 25 °C (extrapolated from reduced pressure boiling point)
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Mechanism of Action

Maltol (3-hydroxy-2-methyl-4-pyrone) produced reactive oxygen species as a complex with transition metals. Maltol/iron complex inactivated aconitase the most sensitive enzyme to oxidative stress. The inactivation of aconitase was iron-dependent, and prevented by TEMPOL, a scavenger of reactive oxygen species, suggesting that the maltol/iron-mediated generation of superoxide anion is responsible for the inactivation of aconitase. Addition of maltol effectively enhanced the ascorbate/copper-mediated formation of 8-hydroxy-2'-deoxyguanosine in DNA. Oxidation of ascorbic acid by CuSO(4) was effectively stimulated by addition of maltol, and the enhanced oxidation rate was markedly inhibited by the addition of catalase and superoxide dismutase. These results suggest that maltol can stimulate the copper reduction coupled with the oxidation of ascorbate, resulting in the production of superoxide radical which in turn converts to hydrogen peroxide and hydroxyl radical. Cytotoxic effect of maltol can be explained by its prooxidant properties: maltol/transition metal complex generates reactive oxygen species causing the inactivation of aconitase and the production of hydroxyl radical causing the formation of DNA base adduct., ... We examined the ability of maltol to induce the cytochrome P450 1a1 (Cyp1a1), an enzyme known to play an important role in the chemical activation of xenobiotics to carcinogenic derivatives. Our results showed that treatment of Hepa 1c1c7 cells with maltol significantly induced Cyp1a1 at mRNA, protein, and activity levels in a concentration-dependent manner. The RNA synthesis inhibitor, actinomycin D, completely blocked the Cyp1a1 mRNA induction by maltol, indicating a requirement of de novo RNA synthesis through transcriptional activation. In addition, maltol induced aryl hydrocarbon receptor (AhR)-dependent luciferase reporter gene expression in stably transfected H1L1.1c2 cells, suggesting an AhR-dependent mechanism. This is the first demonstration that the food flavoring agent, maltol, can directly induce Cyp1a1 gene expression in an AhR-dependent manner and represents a novel mechanism by which maltol promotes carcinogenicity and toxicity., Maltol has antioxidant properties, presumably through its ability to complex metal ions such as Fe++ and to promote the formation of reduced glutathione (GSH). Maltol at a concentration of 130 umol/L inhibited iron-mediated lipid peroxidation and increased scavenging of reactive oxygen species by enhancing the supply of NADPH required for regeneration of GSH. Maltol inhibited the formation of thiobarbituric acid-reactive substances when incubated with rat liver microsomes in the presence of Fe++ and ascorbate. Maltol at concentrations of 130-140 umol/L also effectively inhibited the inactivation of NADP-isocitrate dehydrogenase, the principal NADPH-generating enzyme, by Fe++. Maltol significantly increased the oxidation of Fe++, while dimethylpyrone had no effect. The latter results suggest that the 3-hydroxy substituent in maltol is necessary to promote Fe++ oxidation.
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Product Name

Maltol

Color/Form

Monoclinic prisms from chloroform, orthorhombic bypyramidal crystals + monoclinic prisms from 50% alcohol, White crystalline powder

CAS RN

118-71-8
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Melting Point

324 to 327 °F (NTP, 1992), 161.5 °C, 161 - 162 °C
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Synthesis routes and methods I

Procedure details

To a solution of 1(2-furyl)-1-ethanol (0.05 mole) in 15 ml of tetrahydrofuran and 15 ml of water at 5° C. is added 21.7 ml of 2.8 M sodium hypochlorite solution. Chlorine (0.05 mole) is added to the reaction flask via a gas inlet tube maintaining the reaction temperature below 5° C. The reaction mixture is then heated to reflux and the tetrahydrofuran removed by distillation. Heating is continued for an additional hour. The reaction mixture is cooled and maltol is isolated by the procedure described in Example 1.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
21.7 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.05 mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 3-neck round bottom flask is charged a solution of 50 ml of water and 20 ml of tetrahydrofuran and the solution is cooled to 0° C. An addition funnel is charged with a solution of 1(2-furyl)-1-ethanol (0.89 mole) in 25 ml of tetrahydrofuran and this solution is added dropwise to the reaction flask while BrCl (0.30 mole) is added via a gas inlet tube. The rate of addition is such that all the furfuryl alcohol is added in the first 1.3-1.5 equivalents of BrCl while maintaining the temperature below 30° C. The reaction mixture is heated to reflux and the tetrahydrofuran removed by distillation. When the temperature reaches 105° C., a condensor is attached and the reaction mixture heated under reflux for about 2 hours. The reaction mixture is cooled and maltol isolated by the method of Example 1.
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.89 mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.3 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

A solution of 4-bromo-6-hydroxy-2-methyl-2H-pyran-3(6H)-one (0.0025 mole) in 20 ml of 35% phosphoric acid was refluxed for about 5 hours. Maltol (34%) was isolated by the method of Example 1.
Name
4-bromo-6-hydroxy-2-methyl-2H-pyran-3(6H)-one
Quantity
0.0025 mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
34%

Synthesis routes and methods IV

Procedure details

A solution of 6-methoxy-2-methyl-2H-pyran-3(6H)-one (0.01 mole) in 20 ml of acetic acid was treated with gaseous chlorine (0.01 mole) at room temperature. The reaction mixture was then heated to reflux for about one hour, cooled to room temperature, diluted with 20 ml of water, the pH adjusted with 50% NaOH solution to 7.0 and the reaction mixture extracted with chloroform. The chloroform extract was concentrated to yield maltol which was recrystallized from methanol to give the pure product (56%), mp 159.5°-160.5° C.
Name
6-methoxy-2-methyl-2H-pyran-3(6H)-one
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

To a 4-neck round bottom flask equipped with a thermometer, a condensor and two addition funnels was charged 50 ml of tetrahydrofuran and 50 ml of water and the solution was cooled to 10° C. To this well stirred solution was added together in the two addition funnels bromine (0.20 mole) and 1(2-furyl)-1-ethanol (0.09 mole). The temperature of the reaction was maintained at 15° C. throughout the double addition. The reaction mixture was then heated to 75° C. for 10 hours. Maltol was isolated by the procedure of Example 1 (53% yield).
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two
Quantity
0.09 mol
Type
reactant
Reaction Step Two
Yield
53%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Maltol
Reactant of Route 2
Reactant of Route 2
Maltol
Reactant of Route 3
Maltol
Reactant of Route 4
Reactant of Route 4
Maltol
Reactant of Route 5
Maltol
Reactant of Route 6
Reactant of Route 6
Maltol

Citations

For This Compound
16,600
Citations
MA Barrand, BA Callingham… - Journal of pharmacy and …, 1987 - Wiley Online Library
… maltol to maintain the inte rity of the neutral 1 : 3 iron-maltol … maltol, ethyl maltol or a mixture of ethyl maltol and maltol. … injection of iron complexed to maltol or ethyl maltol, 59Fe became …
Number of citations: 68 onlinelibrary.wiley.com
KH Thompson, CA Barta, C Orvig - Chemical Society Reviews, 2006 - pubs.rsc.org
The family of hydroxypyrones and close congeners, the hydroxypyridinones, is a particularly versatile class of ligands. The most widely investigated for medicinal applications are the 3-…
Number of citations: 179 pubs.rsc.org
N AOYAGI, R KIMURA, T MURATA - Chemical and Pharmaceutical …, 1974 - jstage.jst.go.jp
… On the other hand ethyl maltol, ethyl substituent compound of maltol, showed similar actions but … activity than maltol. These findings suggest that the pharmacological properties of maltol …
Number of citations: 114 www.jstage.jst.go.jp
EJ Gralla, RB Stebbins, GL Coleman… - Toxicology and applied …, 1969 - Elsevier
… compared with its homolog, maltol, a naturally occurring food constituent. In single-dose, oral studies ethyl maltol was slightly more toxic to laboratory animals than maltol; however, in …
Number of citations: 81 www.sciencedirect.com
AF Bingham, GG Birch, C De Graaf, JM Behan… - Chemical …, 1990 - academic.oup.com
… the identification of the maltol by its smell. At these levels maltol is reported to enhance sweetness. In the present study these concentrations of maltol did not significantly enhance the …
Number of citations: 100 academic.oup.com
AO Pittet, P Rittersbacher… - Journal of Agricultural and …, 1970 - ACS Publications
The flavor properties of a series of alkyl cyclic a- and/3-enolones related to maltol and isomaltol, respec-tively, were evaluated. With the alkyl a-enolones, a close correlation of caramel …
Number of citations: 85 pubs.acs.org
Y Han, Q Xu, J Hu, X Han, W Li, L Zhao - Nutrients, 2015 - mdpi.com
… of maltol, a food-flavoring agent, on alcohol-induced acute oxidative damage in mice. Maltol … For hepatoprotective activity in vivo, pretreatment with maltol (12.5, 25 and 50 mg/kg; 15 …
Number of citations: 103 www.mdpi.com
G Zhang, Y Ma, L Wang, Y Zhang, J Zhou - Food chemistry, 2012 - Elsevier
… quenching of BSA by maltol was a static procedure forming a maltol–BSA complex. The … maltol with BSA. The competitive experiments of site markers revealed that the binding of maltol …
Number of citations: 166 www.sciencedirect.com
HH Rennhard - Journal of Agricultural and Food Chemistry, 1971 - ACS Publications
… of ethyl maltol and of its naturally occurring homolog, maltol, in the mammalian organism (dog). Oral studies on ethyl maltol … were used for intravenous studies on ethyl maltol and maltol. …
Number of citations: 52 pubs.acs.org
VA Yaylayan, S Mandeville - Journal of Agricultural and Food …, 1994 - ACS Publications
… maltol and that there are different mechanisms of maltol formationdepending on the reactants. Different experiments performed in this study have confirmed the fact that maltol … maltol …
Number of citations: 73 pubs.acs.org

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